molecular formula C11H23NO4 B1365221 tert-Butyl (6-hydroxyhexyl)oxycarbamate

tert-Butyl (6-hydroxyhexyl)oxycarbamate

Cat. No.: B1365221
M. Wt: 233.3 g/mol
InChI Key: KCSNPYJVDNTZDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (6-hydroxyhexyl)oxycarbamate is a chemical compound with the molecular formula C11H23NO4 and a molecular weight of 233.3 g/mol. It is commonly used in organic synthesis and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (6-hydroxyhexyl)oxycarbamate typically involves the reaction of 6-aminohexanol with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6-hydroxyhexyl)oxycarbamate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

tert-Butyl (6-hydroxyhexyl)oxycarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and as a protecting group for amino acids.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (6-hydroxyhexyl)oxycarbamate involves its ability to act as a protecting group for amino acids. The tert-butyloxycarbonyl (Boc) group protects the amino group during chemical reactions, preventing unwanted side reactions. The Boc group can be removed under acidic conditions to regenerate the free amine.

Comparison with Similar Compounds

Similar Compounds

    6-(Tert-butyloxycarbonylamino)-1-hexanol: Similar structure but lacks the oxy group.

    N-Boc-6-aminohexanol: Another compound with a similar Boc-protected amino group.

Uniqueness

tert-Butyl (6-hydroxyhexyl)oxycarbamate is unique due to the presence of both the Boc-protected amino group and the hydroxyl group, making it versatile for various synthetic applications .

Properties

Molecular Formula

C11H23NO4

Molecular Weight

233.3 g/mol

IUPAC Name

tert-butyl N-(6-hydroxyhexoxy)carbamate

InChI

InChI=1S/C11H23NO4/c1-11(2,3)16-10(14)12-15-9-7-5-4-6-8-13/h13H,4-9H2,1-3H3,(H,12,14)

InChI Key

KCSNPYJVDNTZDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NOCCCCCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 179 μL (183 mg, 1.2 mmol) of DBU in 1 mL of CH2Cl2 was added 133 mg (1.0 mmol) of N-(tert-butyloxycarbonyl)hydroxylamine (Aldrich Chemical Co.) and 157 μL (217 mg, 1.2 mmol) of 6-bromohexan-1-ol (Aldrich Chemical Co.), and the mixture was stirred for 18 hours at room temperature. The mixture was concentrated to give a yellow oil. Purification by silica gel chromatography (35/5/65 EtOAc/MeOH/hexanes) gave 180 mg (77%) of compound 27 as a colorless oil: 1H NMR (CDCl3) δ 1.39 (m, 4H), 1.48 (s, 9H), 1.59 (m, 4H), 3.63 (t, 2H), 3.85 (t, 2H), 7.42 (s, 1H); 13C NMR (CDCl3) δ 25.6, 25.8, 28.1, 28.4, 62.8, 76.8, 81.7, 157.2.
Name
Quantity
179 μL
Type
reactant
Reaction Step One
Quantity
133 mg
Type
reactant
Reaction Step One
Quantity
157 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
77%

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